Ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate;hemi(oxalic acid) Ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate;hemi(oxalic acid)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13819032
InChI: InChI=1S/2C16H29N3O4.C2H2O4/c2*1-14(2,3)22-12(20)18-8-7-17-16(9-18)10-19(11-16)13(21)23-15(4,5)6;3-1(4)2(5)6/h2*17H,7-11H2,1-6H3;(H,3,4)(H,5,6)
SMILES: CC(C)(C)OC(=O)N1CCNC2(C1)CN(C2)C(=O)OC(C)(C)C.CC(C)(C)OC(=O)N1CCNC2(C1)CN(C2)C(=O)OC(C)(C)C.C(=O)(C(=O)O)O
Molecular Formula: C34H60N6O12
Molecular Weight: 744.9 g/mol

Ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate;hemi(oxalic acid)

CAS No.:

Cat. No.: VC13819032

Molecular Formula: C34H60N6O12

Molecular Weight: 744.9 g/mol

* For research use only. Not for human or veterinary use.

Ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate;hemi(oxalic acid) -

Specification

Molecular Formula C34H60N6O12
Molecular Weight 744.9 g/mol
IUPAC Name ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate;oxalic acid
Standard InChI InChI=1S/2C16H29N3O4.C2H2O4/c2*1-14(2,3)22-12(20)18-8-7-17-16(9-18)10-19(11-16)13(21)23-15(4,5)6;3-1(4)2(5)6/h2*17H,7-11H2,1-6H3;(H,3,4)(H,5,6)
Standard InChI Key AORXSLJAZGDGOD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCNC2(C1)CN(C2)C(=O)OC(C)(C)C.CC(C)(C)OC(=O)N1CCNC2(C1)CN(C2)C(=O)OC(C)(C)C.C(=O)(C(=O)O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCNC2(C1)CN(C2)C(=O)OC(C)(C)C.CC(C)(C)OC(=O)N1CCNC2(C1)CN(C2)C(=O)OC(C)(C)C.C(=O)(C(=O)O)O

Introduction

Structural and Molecular Characteristics

Core Spirocyclic Architecture

The compound’s defining feature is its triazaspiro[3.5]nonane core, a nine-membered ring system comprising three nitrogen atoms and a spiro junction at the 3.5 position. This configuration creates two fused rings: a six-membered piperidine-like ring and a five-membered pyrrolidine-like ring . The spiro center imposes significant steric constraints, which influence reactivity and conformational stability.

Functional Group Composition

  • Ditert-butyl carboxylate groups: Positioned at the 2- and 8-positions, these bulky esters serve as protective groups, enhancing solubility in nonpolar solvents and mitigating undesired side reactions during synthesis.

  • Hemi(oxalic acid) moiety: The oxalic acid component exists in a 1:2 stoichiometric ratio with the spiro compound, likely forming hydrogen-bonded networks that stabilize the crystalline lattice .

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaC34H60N6O12\text{C}_{34}\text{H}_{60}\text{N}_{6}\text{O}_{12}
Molecular Weight744.9 g/mol
IUPAC NameDi-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate hemioxalate
SMILES NotationO=C(OC(C)(C)C)N1CC(CN2C(OC(C)(C)C)=O)(NCC2)C1.O=C(OC(C)(C)C)N3CC(CN4C(OC(C)(C)C)=O)(NCC4)C3.O=C(O)C(O)=O

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis involves sequential reactions to construct the spiro framework and install protective groups:

  • Ring-forming reactions: Cyclization strategies, such as intramolecular nucleophilic substitution or transition-metal-catalyzed couplings, generate the triazaspiro core. For example, aziridine or epoxide intermediates may undergo ring expansion under basic conditions.

  • Esterification: Tert-butyl groups are introduced via esterification with tert-butyl alcohol, often employing coupling agents like DCC (dicyclohexylcarbodiimide) to activate carboxylate intermediates .

  • Oxalic acid incorporation: The hemi(oxalic acid) adduct forms during crystallization, where oxalic acid acts as a counterion to balance charge or stabilize the crystal structure .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Spirocycle formationBase (e.g., K2_2CO3_3), polar aprotic solvent (DMF), 60–80°C~50–60%
tert-Butyl protectiontert-Butyl alcohol, DCC, DMAP, CH2_2Cl2_2, rt~75–85%
CrystallizationOxalic acid, ethanol/water, slow cooling~90% purity

Physicochemical and Reactivity Profiles

Solubility and Stability

  • Solubility: High solubility in chlorinated solvents (e.g., dichloromethane) and moderate solubility in THF due to tert-butyl groups. Limited water solubility unless deprotected.

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions, necessitating anhydrous handling .

Reactivity Trends

  • Carboxylate groups: Participate in nucleophilic acyl substitutions, enabling coupling to amines or alcohols for derivative synthesis.

  • Spirocyclic amines: The nitrogen atoms act as ligands for metal coordination, with potential applications in catalysis or supramolecular chemistry .

  • Steric effects: Bulky tert-butyl groups hinder reactions at the spiro center, directing reactivity to less hindered sites.

Applications in Research

Medicinal Chemistry

The spiro framework’s rigidity and three-dimensionality make it a valuable scaffold for drug discovery. Similar triazaspiro compounds exhibit:

  • Kinase inhibition: Modulation of ATP-binding sites in cancer targets.

  • Antimicrobial activity: Disruption of bacterial cell wall synthesis via metal chelation .

Materials Science

  • Coordination polymers: Nitrogen sites bind transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), forming porous frameworks for gas storage .

  • Chiral resolution: The spiro center’s asymmetry aids in separating enantiomers in chromatographic applications.

Future Research Directions

Expanding Synthetic Access

  • Catalytic asymmetric synthesis: Developing enantioselective methods to access spirocyclic analogs with defined stereochemistry.

  • Flow chemistry: Continuous-flow systems could improve yield and reproducibility in large-scale production .

Biological Evaluation

  • In vitro profiling: Screening against neglected disease targets (e.g., tropical parasites) to identify lead compounds.

  • Prodrug development: Deprotecting tert-butyl groups in vivo to enhance bioavailability .

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